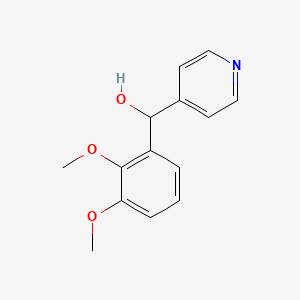

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol

概要

説明

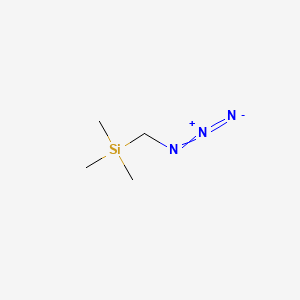

Synthesis Analysis

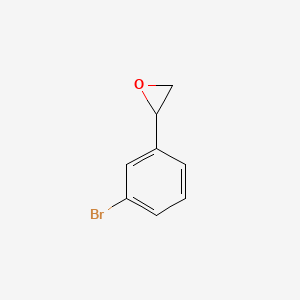

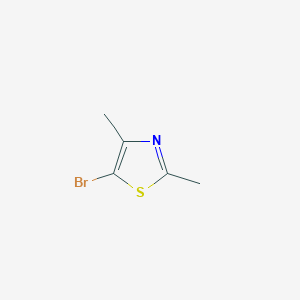

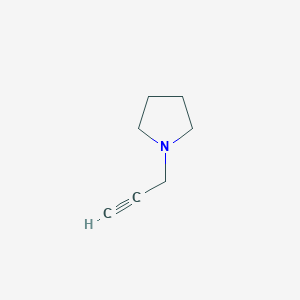

The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol and related compounds often involves complex reactions, including the use of chlorinated precursors, methanol as a solvent or reactant, and specific catalysts to achieve desired structural configurations. For instance, Bellesia et al. (2001) demonstrated the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol to produce dimethoxy derivatives under mild conditions (Bellesia et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various analytical techniques, such as X-ray crystallography, which has revealed detailed structural information. For example, Yin et al. (2010) synthesized a novel dimer and analyzed its crystal structure, offering insights into the structural aspects of similar compounds (Yin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol involves its participation in various reactions, including methoxylation and hydroxymethylation, influenced by the reaction conditions such as the presence of oxygen or nitrogen. Sugiyama et al. (1982) investigated the UV-irradiation of methyl 4-pyridinecarboxylate in methanol, revealing that the reaction atmosphere significantly affects the methoxylation position on the pyridine ring (Sugiyama et al., 1982).

科学的研究の応用

Electrocatalytic Reduction of CO2

(Yan, Gu, & Bocarsly, 2014) discuss the role of pyridinyl-based compounds in the electrocatalytic reduction of carbon dioxide to methanol. The study highlights the significance of pyridinium/pyridinyl redox couples and their hydrogen-bonded dimers in this process.

Pharmaceutical Applications

(Habernickel, 2002) explores the use of similar compounds in the pharmaceutical industry, particularly as serotonin 5HT2A receptor antagonists.

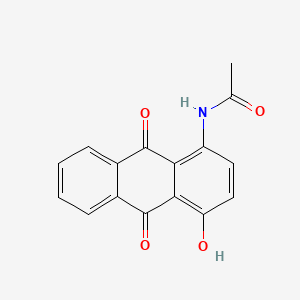

Photodimerization Reactions

(Yamada & Kawamura, 2012) report on the [4 + 4] photodimerization of azaanthracenes, controlled by cation-π interactions involving pyridinium and benzene rings, a process relevant in organic synthesis.

Chemical Synthesis and Reactions

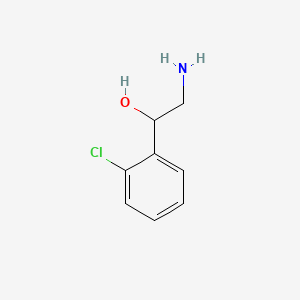

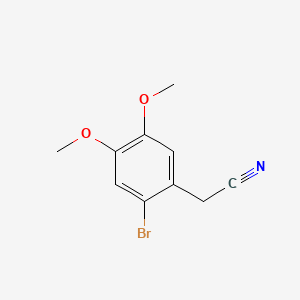

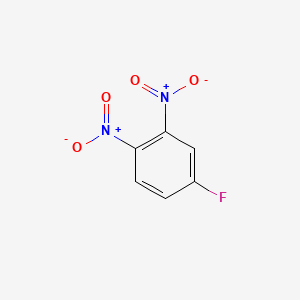

Research by (Çetinkaya et al., 2011) investigates the selective O-demethylation in bromination of dimethoxyphenyl compounds, which is crucial in synthetic chemistry.

Organocatalysis

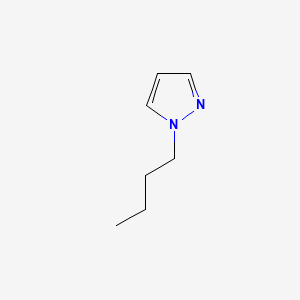

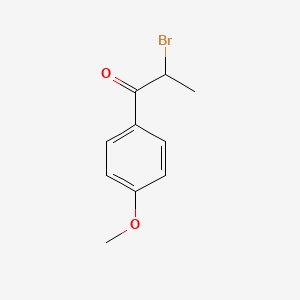

(Lattanzi, 2006) focuses on the use of pyrrolidinemethanols in organocatalysis, specifically in the enantioselective Michael addition of malonate esters to nitroolefins.

Molecular Engineering

(Dreos et al., 2001) describe the creation of molecular boxes using cobaloxime units and 4-pyridinylboronic acid, demonstrating applications in molecular engineering.

Biocatalytic Synthesis

(Chen et al., 2021) discuss the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using E. coli, highlighting green and efficient synthetic methods.

Synthetic Methodologies

(Hu & Shan, 2020) provide insights into the synthetic methods for related dimethoxyphenyl compounds, emphasizing green chemistry approaches.

Antioxidant Activities

(Artunç et al., 2020) study phenol derivatives derived from dimethoxyphenyl compounds, focusing on their antioxidant activities and potential pharmaceutical applications.

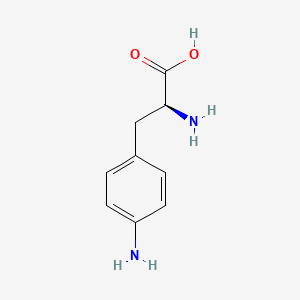

Chiral Intermediate Production

(Ni, Zhou, & Sun, 2012) report on the production of a key chiral intermediate of Betahistine, showcasing the importance of these compounds in drug synthesis.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFMPRSXHIYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310921 | |

| Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol | |

CAS RN |

243640-27-9 | |

| Record name | α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243640-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。